molecular formula C24H24ClF3N4O3 B5044653 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B5044653
M. Wt: 508.9 g/mol
InChI Key: BHZIEMKZKWBPRX-UHFFFAOYSA-N
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Description

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups such as chloro, dimethoxyphenyl, phenylethyl, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Dimethoxyphenyl and Phenylethyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: Trifluoromethylation can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It can serve as a model compound for drug design and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, can impart desirable characteristics such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. This can lead to modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(2-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups and core structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClF3N4O3/c1-34-17-9-8-15(12-18(17)35-2)16-13-19(24(26,27)28)32-22(30-16)20(25)21(31-32)23(33)29-11-10-14-6-4-3-5-7-14/h3-9,12,16,19,30H,10-11,13H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZIEMKZKWBPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NCCC4=CC=CC=C4)Cl)N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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